molecular formula C3H5NO2 B174203 (S)-Aziridine-2-carboxylic acid CAS No. 1758-77-6

(S)-Aziridine-2-carboxylic acid

Cat. No. B174203
CAS RN: 1758-77-6
M. Wt: 87.08 g/mol
InChI Key: WBGBOXYJYPVLQJ-REOHCLBHSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanisms of these reactions may also be studied .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other chemicals, and stability .

Scientific Research Applications

Synthesis of Peptides and Amino Acids

  • (S)-Aziridine-2-carboxylic acid derivatives are utilized for synthesizing threonine or allo-threonine through ring expansion and SN2 displacement, as demonstrated in the preparation of the Ile-allo-Thr-Gly fragment of Lysobactin (Armaroli et al., 2000).
  • It's employed in the highly diastereoselective alkylation of aziridine-2-carboxylate esters for the enantioselective synthesis of various biologically significant compounds (Patwardhan et al., 2005).

Functional Group Transformations

  • Aziridine-2-carboxylates are used in regio- and stereoselective functional group transformations for constructing nitrogen-containing molecules. This includes transforming the C2 ester group into various functional groups with defined stereochemistry (Ha et al., 2014).

Synthesis of Heterocycles

  • They are key in synthesizing a broad range of conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives, which have biological and foldameric applications (Žukauskaitė et al., 2011).
  • Functionalized aziridines are pivotal in creating a variety of anomalous amino acids and new types of ligands for catalytic purposes (Zwanenburg & Holte, 2001).

Mechanism of Action

If the compound has biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interaction with specific proteins or other biomolecules in the cell .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the safety measures that need to be taken while handling and storing the compound .

Future Directions

This could involve potential applications of the compound in various fields like medicine, industry, or research. It could also include ways to improve its synthesis or to modify its structure to enhance its properties .

properties

IUPAC Name

(2S)-aziridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBOXYJYPVLQJ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305127
Record name (2S)-2-Aziridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Aziridine-2-carboxylic acid

CAS RN

1758-77-6
Record name (2S)-2-Aziridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Aziridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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